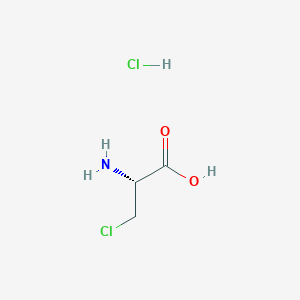

3-Chloro-L-alanine Hydrochloride

Vue d'ensemble

Description

Chlorhydrate de bêta-chloro-L-alanine: est un dérivé d'acide aminé synthétique de formule chimique C3H6ClNO2·HCl. Il est connu pour son rôle d'inhibiteur de l'alanine aminotransférase, une enzyme impliquée dans le métabolisme des acides aminés. Ce composé a des applications significatives dans la recherche biochimique et est utilisé pour étudier les mécanismes enzymatiques et la synthèse des protéines.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: Le chlorhydrate de bêta-chloro-L-alanine peut être synthétisé par la chloration de la L-alanine. Le processus implique la réaction de la L-alanine avec le chlorure de thionyle (SOCl2) dans des conditions contrôlées pour introduire l'atome de chlore en position bêta. La réaction est généralement effectuée dans un solvant inerte tel que le dichlorométhane à basses températures pour éviter les réactions secondaires.

Méthodes de production industrielle: Dans les milieux industriels, la production de chlorhydrate de bêta-chloro-L-alanine suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et un contrôle précis des paramètres réactionnels pour garantir un rendement élevé et une pureté élevée. Le produit final est purifié par des techniques de cristallisation et de recristallisation pour obtenir la qualité souhaitée.

Analyse Des Réactions Chimiques

Step 1: Formation of L-Serine Methyl Ester Hydrochloride

- Reagents : L-serine, methanol (or recovered methanol), thionyl chloride (SOCl).

- Conditions :

- Temperature: 5–10°C (initial cooling), then 38°C for 48 hours.

- Solvent: Methanol or methanol/recovered methanol mixture (volume ratio 0.6–0.7:1).

- Yield : 97.6% (white solid, purity 98.9%) .

Step 2: Chlorination to 3-Chloro-L-Alanine Methyl Ester Hydrochloride

- Reagents : L-serine methyl ester hydrochloride, dichloroethane/chloroform, SOCl.

- Conditions :

- Yield : 96.3% (white solid, purity 98.9%) .

Hydrolysis and Decomposition

This compound undergoes hydrolysis in aqueous environments, producing pyruvic acid and ammonium chloride :

- Enzymatic Hydrolysis : Catalyzed by 3-chloro-D-alanine dehydrochlorinase, this reaction is pH-dependent and occurs optimally at neutral conditions .

Substitution Reactions

The chloride group is susceptible to nucleophilic substitution, enabling the synthesis of other amino acids:

- Thiolation : Reacts with thiourea derivatives to form cysteine analogs .

- Amination : Forms β-alanine derivatives under ammonolysis conditions .

Table 2: Substitution Reaction Outcomes

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Thiolation | Thiourea, N-chlorosuccinimide, 0–40°C | β-Cyanoalanine analogs | 70–95 |

| Hydrolysis | HO, pH 7.0, 25°C | Pyruvic acid | >90 |

Enzymatic Interactions

This compound acts as a competitive inhibitor for multiple enzymes:

- Alanine Aminotransferase (ALAT) : Inhibits ALAT (K = 1.71 mM), suppressing tumor progression in lung carcinoma .

- Serine Palmitoyltransferase : Blocks sphingolipid biosynthesis in Entamoeba invadens .

- Alanine Racemase : Bacteriostatic activity through irreversible inhibition (IC = 0.5 mM) .

Thermal Stability and Decomposition

Applications De Recherche Scientifique

Enzyme Inhibition Studies

3-Chloro-L-alanine hydrochloride is recognized for its inhibitory effects on several enzymes:

- Alanine Aminotransferase (ALAT) : This compound acts as an inhibitor of ALAT, which is crucial for amino acid metabolism. Inhibition of ALAT has been shown to suppress tumor progression in lung carcinoma models, indicating potential applications in cancer therapy .

- Serine Palmitoyltransferase : It has been utilized in cytotoxicity studies, particularly in lymphocyte Ly-1 cells, showcasing its role in investigating cell death pathways .

- Tyrosine Phenol Lyase : The compound serves as a substrate for screening enzyme kinetics, aiding in the understanding of enzyme mechanisms and potential drug interactions .

Cancer Research

The inhibition of ALAT by this compound has implications for cancer treatment strategies. By reducing ALAT activity, this compound may help in controlling tumor growth, especially in lung cancers where ALAT is often overexpressed. This property opens avenues for further research into targeted therapies that exploit metabolic pathways altered in cancer cells .

Intermediate for Pharmaceutical Synthesis

This compound is an important intermediate in the synthesis of various pharmaceuticals. For instance, it plays a critical role in the synthesis of ramipril, an antihypertensive medication. The synthesis process involves the conversion of L-serine into 3-chloro-L-alanine methyl ester hydrochloride through controlled reactions with thionyl chloride .

Methodology for Synthesis

The synthetic route typically includes the following steps:

- L-serine is reacted with thionyl chloride to form L-serine methyl ester hydrochloride.

- This intermediate is then treated with additional thionyl chloride under controlled temperature conditions to yield 3-chloro-L-alanine methyl ester hydrochloride.

This method has been optimized to ensure high yields and purity of the final product, making it suitable for large-scale pharmaceutical production .

Case Study 1: Inhibition of Alanine Aminotransferase

A study demonstrated that this compound effectively inhibits ALAT activity in vitro. The results indicated a significant reduction in enzyme activity, leading to decreased proliferation of lung carcinoma cells. This finding supports the potential use of this compound as a therapeutic agent against certain cancers .

Case Study 2: Cytotoxicity Testing

In another investigation, the cytotoxic effects of this compound were assessed on lymphocyte cells. The study revealed that treatment with this compound resulted in increased rates of apoptosis, suggesting its utility as a tool for studying cell death mechanisms and developing new anticancer strategies .

Mécanisme D'action

Beta-Chloro-L-alanine hydrochloride exerts its effects primarily by inhibiting alanine aminotransferase (ALAT). The inhibition of ALAT disrupts the transamination process, leading to a decrease in the production of pyruvate and glutamate. This inhibition has been linked to the suppression of tumor progression in lung carcinoma . The compound interacts with the active site of ALAT, preventing the enzyme from catalyzing the transfer of amino groups.

Comparaison Avec Des Composés Similaires

Composés similaires:

Chlorhydrate de bêta-chloro-D-alanine: Un énantiomère du chlorhydrate de bêta-chloro-L-alanine avec des effets inhibiteurs similaires sur l'alanine aminotransférase.

L-Cycloserine: Un autre dérivé d'acide aminé qui inhibe la racémase de l'alanine et est utilisé dans le traitement de la tuberculose.

3-Chloro-L-alanine-15N: Un isotope marqué de la bêta-chloro-L-alanine utilisé dans les études de traceurs et la recherche métabolique.

Unicité: Le chlorhydrate de bêta-chloro-L-alanine est unique en raison de son inhibition spécifique de l'alanine aminotransférase, ce qui en fait un outil précieux pour étudier le métabolisme des acides aminés et les fonctions enzymatiques. Sa capacité à supprimer la progression tumorale dans le carcinome pulmonaire met en évidence ses applications thérapeutiques potentielles .

Activité Biologique

3-Chloro-L-alanine hydrochloride (CAS Number: 51887-89-9) is an alanine derivative with significant biological activity, particularly as an inhibitor in various biochemical pathways. This compound has garnered attention for its potential applications in antimicrobial treatments and metabolic studies. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Molecular Formula : C₃H₆ClNO₂

- Molecular Weight : 159.99 g/mol

- Density : 1.401 g/cm³

- Melting Point : 205 °C (dec.)

- Boiling Point : 243.6 °C at 760 mmHg

- Flash Point : 101.1 °C

This compound primarily functions as a non-competitive inhibitor of alanine racemase, an enzyme critical in the synthesis of D-alanine from L-alanine. This inhibition is characterized by a Ki value of 1.71 mM, indicating its potency in disrupting D-alanine production, which is vital for bacterial cell wall synthesis .

Antimicrobial Properties

Research indicates that this compound exhibits antibacterial properties by inhibiting peptidoglycan synthesis in bacteria. For instance, studies have shown that it effectively inhibits the growth of Streptococcus mutans and Escherichia coli, while some strains like Fusobacterium nucleatum demonstrate resistance at similar concentrations .

| Bacterial Strain | Sensitivity to this compound |

|---|---|

| Streptococcus mutans | Sensitive |

| Escherichia coli | Sensitive |

| Fusobacterium nucleatum | Resistant |

Case Studies and Applications

- Oral Health : In a study focusing on oral malodor, the resistance gene associated with Fusobacterium nucleatum was identified, which encodes an enzyme capable of degrading 3-Chloro-L-alanine, thereby allowing the bacteria to survive in environments where this compound is present .

- Metabolic Studies : The compound has been utilized in metabolic enzyme studies, particularly in examining its effects on serine palmitoyltransferase and alanine aminotransferase activities. These studies highlight its role as a substrate in various biochemical reactions, contributing to our understanding of amino acid metabolism .

Toxicological Profile

While the biological activity of this compound is promising, its safety profile must be considered. It is classified with GHS hazard statements indicating potential irritation to skin and eyes (H315, H319) and respiratory issues (H335). Proper handling and storage conditions are essential to mitigate these risks.

Propriétés

IUPAC Name |

(2R)-2-amino-3-chloropropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO2.ClH/c4-1-2(5)3(6)7;/h2H,1,5H2,(H,6,7);1H/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENJPSDBNBGIEL-DKWTVANSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017432 | |

| Record name | (R)-2-Amino-3-chloropropanoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500453 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

51887-89-9 | |

| Record name | (R)-2-Amino-3-chloropropanoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1-carboxy-2-chloroethanaminium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of 3-Chloro-L-alanine Hydrochloride highlighted in the provided research?

A1: The research primarily focuses on the use of this compound as a synthetic building block. Specifically, it serves as a crucial intermediate in the synthesis of L-selenocystine. [] This is achieved through a seleno-reaction under alkaline conditions, highlighting its reactivity and importance in producing this biologically relevant seleno-amino acid. []

Q2: Besides its use in L-selenocystine synthesis, is this compound involved in other chemical reactions relevant to natural product synthesis?

A2: Yes, while not directly discussed in the context of L-selenocystine production, this compound plays a role in synthesizing other naturally occurring compounds. For instance, it acts as a reagent in the synthesis of trans-S-1-propenyl-L-cysteine, a precursor to flavor compounds found in onions (Allium cepa). [] This synthesis involves a reductive cleavage of the carbon-sulfur bond in a vinylsulfide compound, followed by alkylation with this compound. [] This example further demonstrates the versatility of this compound in constructing diverse, biologically relevant molecules.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.